molecular formula C12H19Cl3N2 B2814808 N-(3-Chlorobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233955-84-4

N-(3-Chlorobenzyl)piperidine-4-amine dihydrochloride

Cat. No. B2814808
CAS RN: 1233955-84-4
M. Wt: 297.65
InChI Key: FHBVBHPTEVKZRP-UHFFFAOYSA-N
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Description

“N-(3-Chlorobenzyl)piperidine-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H19Cl3N2 . It has an average mass of 297.652 Da and a monoisotopic mass of 296.061371 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 3 chlorine atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found in various chemical databases .

Scientific Research Applications

Crystal Structure and Theoretical Studies

N-(3-Chlorobenzyl)piperidine-4-amine derivatives have been studied for their crystal structure and theoretical properties. Kumar et al. (2020) prepared a related compound using a greener, solvent-free microwave irradiation technique and analyzed its crystal structure through single crystal X-ray diffraction. Theoretical calculations were performed using the density functional theory (DFT) method, highlighting the compound's crystalline nature and orthorhombic system with P21 space group (Kumar et al., 2020).

Stereoselective Synthesis

Research has focused on the stereoselective synthesis of piperidine structures through oxidative carbon-hydrogen bond functionalizations of enamides. Brizgys et al. (2012) demonstrated that N-vinyl amides, carbamates, and sulfonamides react to form piperidine structures with high efficiency and stereocontrol. This process occurs nearly instantaneously at room temperature, offering insights into the synthesis of complex piperidine-based molecules (Brizgys et al., 2012).

DNA Strand Breakage Mechanism

The mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines was explored by Mattes et al. (1986), confirming the proposed mechanism that aqueous piperidine creates strand breaks at sites of N7-guanine alkylations. This research provides valuable insights into the chemical interactions between piperidine derivatives and DNA, which could have implications in genetic studies and the development of novel therapeutic approaches (Mattes et al., 1986).

Genotoxicity Studies

Kalgutkar et al. (2007) studied the genotoxicity potential of a novel 5-HT2C receptor agonist related to N-(3-Chlorobenzyl)piperidine-4-amine dihydrochloride for the treatment of obesity. Their research into the mutagenicity of the compound through metabolic activation provides important data for understanding the biological effects and safety of similar compounds (Kalgutkar et al., 2007).

Asymmetric Synthesis and Medicinal Chemistry

Johnson et al. (2002) discussed the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, leading to the enantioselective synthesis of substituted piperidines. This method offers a pathway for the synthesis of pharmacologically relevant piperidine derivatives, highlighting the compound's significance in medicinal chemistry (Johnson et al., 2002).

Safety and Hazards

The safety data sheet for piperidine, a related compound, suggests that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to handle “N-(3-Chlorobenzyl)piperidine-4-amine dihydrochloride” with appropriate safety measures.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBVBHPTEVKZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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